N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₅NO₂S
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(2-methylphenyl)amine under specific conditions. The reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as thiophene-2-carboxylic acid amides.
Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In the field of medicine, this compound has been explored for its therapeutic properties. It has shown promise as an anti-inflammatory and analgesic agent, making it a candidate for the development of new drugs.
Industry: In industry, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-ethyl-N-(2-methylphenyl)formamide: A structurally similar compound with applications in organic synthesis.
N-ethyl-N-(2-methylphenyl)acetamide: Another related compound used in chemical research and industry.
N-ethyl-N-(2-methylphenyl)benzamide:
Uniqueness: N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide stands out due to its thiophene core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-3-15(12-8-5-4-7-11(12)2)14(16)13-9-6-10-17-13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSPXAWZUXGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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